(3-Bromo-4,5-dimethoxyphenyl)acetone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
1-(3-bromo-4,5-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrO3/c1-7(13)4-8-5-9(12)11(15-3)10(6-8)14-2/h5-6H,4H2,1-3H3 |
InChI Key |
OKJWUGAMTFBMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C(=C1)Br)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4,5 Dimethoxyphenyl Acetone and Analogues
Strategies for Aromatic Bromination in Dimethoxyphenyl Systems
The introduction of a bromine atom onto a dimethoxyphenyl ring is a critical step in the synthesis of the target compound. The methoxy (B1213986) groups present on the aromatic ring play a significant role in directing the position of bromination.
Electrophilic Aromatic Substitution Approaches for Bromination
Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. In the context of bromination, an electrophilic bromine species is generated, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comchemistryworld.com Common brominating agents include molecular bromine (Br₂) often in the presence of a Lewis acid catalyst like FeBr₃. masterorganicchemistry.com The catalyst polarizes the Br-Br bond, creating a more potent electrophile. The reaction proceeds through a carbocation intermediate, known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the brominated product.
N-Bromosuccinimide (NBS) Mediated Bromination on Related Aromatic Rings
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination, particularly for allylic and benzylic positions via free radical pathways. However, under appropriate conditions, NBS can also serve as a source of electrophilic bromine for the bromination of activated aromatic rings. organic-chemistry.orgnsf.gov For electron-rich aromatic compounds, such as those containing methoxy groups, NBS can effect bromination, often with high regioselectivity. organic-chemistry.orgnih.gov The reaction can be catalyzed by acids or performed in polar solvents to facilitate the generation of the electrophilic bromine species. tandfonline.com The use of NBS offers advantages over molecular bromine as it is a solid, making it easier and safer to handle. nsf.gov Various protocols have been developed for the NBS-mediated bromination of activated aromatic compounds, including the use of catalysts and specific solvent systems to enhance reactivity and selectivity. tandfonline.comgoogle.com
Regioselectivity and Ortho-/Para-Directing Effects of Methoxy Groups in Bromination
The two methoxy groups on the dimethoxyphenyl ring are strong activating groups and are ortho, para-directors. libretexts.orgjove.com This directing effect is a consequence of the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance. jove.comkhanacademy.org This donation of electron density stabilizes the carbocation intermediate formed during electrophilic attack at the ortho and para positions more than the intermediate formed from meta attack. libretexts.orgmasterorganicchemistry.com
Specifically, the resonance structures for the intermediate of ortho and para attack include a contributor where the positive charge is delocalized onto the oxygen atom of the methoxy group, which is a particularly stable arrangement. In contrast, the intermediate for meta attack does not benefit from this additional resonance stabilization. Consequently, electrophilic substitution, including bromination, occurs preferentially at the positions ortho and para to the methoxy groups. libretexts.orgmasterorganicchemistry.com In a molecule with multiple activating groups, the strongest donating group typically controls the position of substitution. ualberta.ca
Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Directing Effect |
| -OCH₃ (Methoxy) | Activating | Ortho, Para |
| -OH (Hydroxyl) | Activating | Ortho, Para |
| -NH₂ (Amino) | Activating | Ortho, Para |
| -CH₃ (Alkyl) | Activating | Ortho, Para |
| -Br (Bromo) | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Deactivating | Meta |
| -CN (Cyano) | Deactivating | Meta |
| -C(O)R (Acyl) | Deactivating | Meta |
Synthetic Routes to the Acetone (B3395972) Moiety and its Derivatives
The introduction of the acetone side chain onto the brominated dimethoxyphenyl ring is the second major phase in the synthesis of (3-Bromo-4,5-dimethoxyphenyl)acetone. This can be achieved through various methods, including the acylation of the aromatic ring to form a ketone precursor.
Acylation Reactions for Acetophenone (B1666503) Precursors, including Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones. researchgate.net This reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netresearchgate.net For the synthesis of an acetophenone precursor, acetyl chloride or acetic anhydride would be the acylating agent. The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring.
The acylation of dimethoxybenzene derivatives can be challenging due to potential catalyst deactivation by the ether functionalities. researchgate.net However, successful acylations of dimethoxybenzenes have been reported using various catalysts and reaction conditions. researchgate.netresearchgate.net The position of acylation is also governed by the directing effects of the methoxy groups, leading to substitution at the ortho or para positions.
Interactive Table: Common Reagents in Friedel-Crafts Acylation
| Role | Example Reagent(s) | Function |
| Aromatic Substrate | 1,2-Dimethoxybenzene | Nucleophile |
| Acylating Agent | Acetyl chloride (CH₃COCl) | Electrophile precursor |
| Acetic anhydride ((CH₃CO)₂O) | Electrophile precursor | |
| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | Generates acylium ion |
| Ferric chloride (FeCl₃) | Generates acylium ion | |
| Solvent | Carbon disulfide (CS₂) | Inert reaction medium |
| Nitrobenzene | Inert reaction medium |
Condensation Reactions for Related Ketone Scaffolds, e.g., Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that is particularly useful for synthesizing α,β-unsaturated ketones. wikipedia.orgnumberanalytics.com This base-catalyzed reaction involves the condensation of an aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com For instance, an appropriately substituted benzaldehyde (B42025) could react with acetone in the presence of a base like sodium hydroxide. gordon.edu
The reaction proceeds by the formation of an enolate from the ketone (e.g., acetone), which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. numberanalytics.comjove.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated ketone. numberanalytics.comgordon.edu While not a direct route to this compound itself, the Claisen-Schmidt condensation is a powerful tool for constructing related ketone scaffolds that are prevalent in many synthetic pathways. numberanalytics.combyjus.com
Multi-Step Conversions from Aldehyde or Alcohol Precursors
The synthesis of aryl-acetone derivatives, such as this compound, can be effectively achieved through multi-step sequences starting from corresponding benzaldehyde or benzyl (B1604629) alcohol precursors. These methods provide a reliable framework for constructing the propanone side-chain onto a pre-functionalized aromatic ring.
A common and versatile strategy involves the conversion of a substituted benzaldehyde, in this case, 3-bromo-4,5-dimethoxybenzaldehyde (B129006), into the target ketone. This transformation can be accomplished via several routes:
Grignard Reaction followed by Oxidation: A primary method involves the reaction of the aldehyde with a methylmagnesium halide (e.g., MeMgBr) to form a secondary alcohol, 1-(3-bromo-4,5-dimethoxyphenyl)ethanol. This intermediate alcohol is then oxidized to the desired ketone. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, with numerous reagents available to perform this step efficiently. youtube.com Mild oxidizing agents such as Pyridinium (B92312) chlorochromate (PCC) or procedures like Swern and Dess-Martin periodinane (DMP) oxidations are often employed to ensure high yields and prevent side reactions. orgoreview.comorganic-chemistry.org
Darzens Condensation: The Darzens reaction provides an alternative route from the aldehyde. Reacting 3-bromo-4,5-dimethoxybenzaldehyde with an α-haloester in the presence of a base yields a glycidic ester. Subsequent saponification and decarboxylation of the glycidic ester can lead to the formation of the corresponding ketone, although this route is often more complex than the Grignard approach.
Wittig Reaction and Hydration: A Wittig-type reaction can be used to convert the aldehyde to an alkene (3-bromo-4,5-dimethoxystyrene derivative). Subsequent hydration of the carbon-carbon double bond, following Markovnikov's rule, would yield the secondary alcohol, which can then be oxidized to the target ketone.
When starting from a benzyl alcohol precursor, such as (3-bromo-4,5-dimethoxyphenyl)methanol, an initial oxidation step is required to generate the aldehyde. organic-chemistry.org This can be achieved using selective oxidizing agents like manganese dioxide (MnO₂) or PCC, which are known to convert benzylic alcohols to aldehydes without over-oxidation to carboxylic acids. Once the aldehyde is formed, the synthetic sequences described above can be applied.
| Reaction Step | Reagent/Method | Typical Use |
|---|---|---|
| 1° Alcohol → Aldehyde | Pyridinium chlorochromate (PCC) | Selective oxidation with minimal over-oxidation. orgoreview.com |
| 1°/2° Alcohol → Aldehyde/Ketone | Swern Oxidation | Uses DMSO and oxalyl chloride; avoids chromium reagents. orgoreview.com |
| 1°/2° Alcohol → Aldehyde/Ketone | Dess-Martin Periodinane (DMP) | Mild oxidation using a hypervalent iodine compound. orgoreview.com |
| 2° Alcohol → Ketone | Jones Reagent (CrO₃/H₂SO₄) | Strong oxidant, typically used for robust substrates. |
| Benzylic/Allylic Alcohol → Aldehyde | Manganese Dioxide (MnO₂) | Chemoselective for benzylic and allylic alcohols. |
Integrated Synthetic Pathways for this compound and Related Aryl-Ketones
A logical starting point for many related compounds is the readily available unbrominated precursor, 3,4-dimethoxyphenylacetone (B57033) (veratryl acetone). nist.gov However, direct bromination of this compound does not yield the target this compound. Electrophilic aromatic substitution on the 3,4-dimethoxyphenyl system is governed by the powerful activating and ortho-, para-directing effects of the two methoxy groups. The position para to the 4-methoxy group is blocked by the acetone side chain, and the position ortho to the 4-methoxy group (C5) is sterically hindered. Therefore, bromination occurs predominantly at the C6 position, which is ortho to the 3-methoxy group and para to the acetone side chain's attachment point, leading to the formation of (6-Bromo-3,4-dimethoxyphenyl)acetone. biosynth.com
The bromination of activated aromatic rings and ketones can be achieved using various reagents. organic-chemistry.org Common methods include:
Molecular Bromine (Br₂): Often used with a catalyst like FeBr₃ or in a solvent such as acetic acid. For activated rings, a catalyst may not be necessary.
N-Bromosuccinimide (NBS): A milder source of electrophilic bromine, often used for regioselective bromination of activated aromatic systems, sometimes in polar solvents like acetonitrile (B52724) to enhance reactivity. wku.edu
Hydrogen Peroxide and Hydrobromic Acid (H₂O₂-HBr): This system generates Br₂ in situ and can be effective for brominating various aromatic compounds. organic-chemistry.org
While direct bromination of 3,4-dimethoxyphenylacetone is an effective route to its 6-bromo isomer, it underscores the necessity of a different synthetic design to achieve the 3-bromo-4,5-dimethoxy substitution pattern.
To synthesize the specific isomer this compound, synthetic strategies must be employed that precisely control the placement of the bromo and methoxy substituents.
Convergent Synthesis: This approach involves preparing key fragments of the molecule separately before combining them in a late-stage step. A potential convergent synthesis for this compound could involve:
Preparation of a Brominated Aromatic Fragment: Synthesizing a suitably functionalized 3-bromo-4,5-dimethoxybenzene derivative. For example, starting from 3,4,5-trimethoxybenzaldehyde (B134019), one could perform selective demethylation followed by bromination and re-methylation to install the desired pattern. Alternatively, 1-bromo-2,3-dimethoxybenzene (B1267362) could be functionalized at the 5-position.
Coupling with the Acetone Moiety: The pre-formed aromatic fragment can be coupled with a three-carbon chain. A Friedel-Crafts acylation of 1-bromo-2,3-dimethoxybenzene with chloroacetyl chloride, followed by reaction with a methylating agent, is a plausible route.
Divergent Synthesis: This strategy begins with a common intermediate that can be elaborated into a variety of target molecules. nih.govnih.gov For this class of compounds, a versatile starting material could be 3,4,5-trihydroxybenzoic acid (gallic acid) or 3,4,5-trimethoxybenzaldehyde. From such a precursor, different reaction pathways can diverge to produce various brominated and non-brominated dimethoxyphenyl derivatives. For example, a reaction sequence on 3,4,5-trimethoxybenzaldehyde could involve:
Path A (Target Compound): Selective demethylation at the 4-position, followed by bromination at the 3-position (directed by the remaining functional groups), re-methylation, and then elaboration of the aldehyde into the acetone side chain as described in section 2.2.3.
Path B (Isomeric Products): Different sequences of bromination and demethylation/re-methylation could lead to other isomers, such as (2-Bromo-4,5-dimethoxyphenyl)acetone.
These multi-step, controlled approaches are essential for accessing specific isomers that are not available through direct substitution on simpler precursors. libretexts.org
Methodological Optimization in the Synthesis of Brominated Acetone Derivatives
Optimizing the synthesis of brominated acetone derivatives involves fine-tuning reaction parameters to maximize yield, improve selectivity, and ensure the purity of the final product.
The choice of reagents and catalysts is critical at each stage of the synthesis.
For Bromination:
Reagent: The reactivity of the brominating agent must be matched to the substrate. For highly activated rings, a mild reagent like NBS is often preferred to prevent over-bromination. organic-chemistry.org For less reactive systems, the more powerful Br₂ with a Lewis acid catalyst (e.g., AlCl₃, FeBr₃) may be necessary. stackexchange.com The use of excess AlCl₃ can complex with carbonyl groups, deactivating the side chain and promoting ring bromination. stackexchange.comorgsyn.org
Catalyst: In acid-catalyzed bromination of ketones, the acid promotes the formation of the enol tautomer, which is the active nucleophile that attacks the bromine. masterorganicchemistry.com For aromatic bromination, Lewis acids polarize the Br-Br bond, creating a more potent electrophile. stackexchange.com Metal-free protocols using reagents like Oxone in combination with an ammonium (B1175870) bromide salt also provide an effective and greener alternative for brominating activated aromatic rings. organic-chemistry.org
For Side-Chain Formation:
Oxidizing Agents: When converting a secondary alcohol to the ketone, the choice of oxidant is key. For substrates with sensitive functional groups, mild conditions offered by DMP or Swern oxidation are superior to harsher chromium-based reagents. orgoreview.comorganic-chemistry.org
Organometallic Reagents: The purity and reactivity of Grignard or organolithium reagents used to form the C-C bond are paramount for achieving high conversion of the starting aldehyde.
| Reagent/System | Typical Substrate | Key Advantages | Considerations |
|---|---|---|---|
| Br₂ / Acetic Acid | Activated Aromatic Rings | Readily available, effective for many substrates. orgsyn.org | Can lead to polybromination; corrosive. |
| Br₂ / AlCl₃ or FeBr₃ | Deactivated Aromatic Rings | Powerful electrophile generation for difficult substrates. stackexchange.com | Strictly anhydrous conditions required; catalyst disposal. |
| N-Bromosuccinimide (NBS) | Activated Rings, Allylic/Benzylic positions | Milder, crystalline solid, often more selective. organic-chemistry.orgwku.edu | Can require a radical initiator or polar solvent. |
| H₂O₂ / HBr (aq) | Aromatic Ketones | In situ generation of bromine, avoids handling liquid Br₂. organic-chemistry.org | Can lead to both ring and α-bromination. organic-chemistry.org |
| NH₄Br / Oxone | Activated Aromatic Rings | Metal-free, mild conditions, environmentally benign oxidant. organic-chemistry.org | Typically requires polar solvents like methanol (B129727) or water. organic-chemistry.org |
The reaction environment plays a crucial role in directing the outcome of the synthesis.
Solvent Effects: The polarity of the solvent can significantly influence reaction rates and selectivity. In electrophilic aromatic bromination, polar solvents can stabilize charged intermediates, potentially accelerating the reaction. For instance, using acetonitrile with NBS can enhance the polarization of the N-Br bond, increasing its electrophilicity. wku.edu In contrast, nonpolar solvents like carbon tetrachloride or ether are often used for reactions involving molecular bromine to control reactivity. orgsyn.org The choice of solvent can also affect the ortho:para selectivity in the bromination of phenols and related compounds. rsc.org
Reaction Conditions: Temperature, concentration, and reaction time are critical parameters to control. Bromination reactions are often exothermic and may require cooling to prevent side reactions and degradation. Running reactions at low temperatures can enhance regioselectivity. The duration of the reaction must be carefully monitored to ensure complete conversion of the starting material while minimizing the formation of impurities or polybrominated byproducts. For multi-step syntheses, purification of intermediates is crucial to prevent the accumulation of impurities that could interfere with subsequent steps.
By systematically optimizing these factors—catalyst, reagent, solvent, and conditions—chemists can develop robust and efficient pathways to synthesize this compound and its analogues with high yield and purity.
Chemical Reactivity and Mechanistic Studies of 3 Bromo 4,5 Dimethoxyphenyl Acetone
Reactivity of the Ketone Functionality
The carbonyl group in (3-Bromo-4,5-dimethoxyphenyl)acetone is a primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions. These reactions are fundamental in modifying the acetonyl side chain and introducing new functionalities.
Oxidation Reactions of the Carbonyl Group
The ketone functionality of this compound can undergo oxidation to form an ester through the Baeyer-Villiger oxidation. This reaction typically involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which inserts an oxygen atom between the carbonyl carbon and the adjacent carbon atom. The migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity of the oxygen insertion. In the case of this compound, the 3-bromo-4,5-dimethoxyphenyl group has a higher migratory aptitude than the methyl group, leading to the formation of the corresponding acetate (B1210297) ester.
Table 1: Hypothetical Baeyer-Villiger Oxidation of this compound
| Reactant | Reagent | Product |
| This compound | m-CPBA | (3-Bromo-4,5-dimethoxyphenyl)methyl acetate |
Note: This table represents a predicted outcome based on established principles of the Baeyer-Villiger oxidation, as specific experimental data for this compound was not found in the searched literature.
Reduction Reactions of the Carbonyl Group
The carbonyl group of this compound is readily reduced to a secondary alcohol using various reducing agents. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the corresponding alcohol, 1-(3-Bromo-4,5-dimethoxyphenyl)propan-2-ol.
Table 2: Reduction of this compound
| Reactant | Reagent | Product |
| This compound | Sodium Borohydride (NaBH₄), Methanol (B129727) | 1-(3-Bromo-4,5-dimethoxyphenyl)propan-2-ol |
This reaction is a standard transformation for ketones and is expected to proceed with high efficiency.
Nucleophilic Addition Reactions to the Ketone
The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles. Grignard reagents, for example, can add to the carbonyl group to form tertiary alcohols after acidic workup. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of 2-(3-Bromo-4,5-dimethoxyphenyl)-3-methylbutan-2-ol.
Reactivity of the Aromatic Bromine
The bromine atom on the aromatic ring of this compound is a key handle for further functionalization of the aromatic core through substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of electron-withdrawing groups on the aromatic ring can facilitate Nucleophilic Aromatic Substitution (SNAr) reactions. In this compound, the methoxy (B1213986) groups are electron-donating, which does not favor a classical SNAr mechanism. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom might be achievable. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the ketone side chain, particularly its carbonyl group, can exert a modest electron-withdrawing effect, potentially influencing the reactivity of the aromatic ring in such transformations.
Halogen-Metal Exchange Reactions, e.g., Bromine-Lithium Exchange
A more common and synthetically useful transformation for the aromatic bromine atom is the halogen-metal exchange reaction. Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures can lead to a rapid and efficient bromine-lithium exchange. This reaction generates a highly reactive aryllithium intermediate. This in-situ generated organometallic species can then be trapped with various electrophiles to introduce a wide range of substituents onto the aromatic ring. It is important to note that the presence of the enolizable ketone functionality could potentially compete with the halogen-metal exchange through deprotonation. Therefore, careful control of reaction conditions, such as temperature and the choice of organolithium reagent, is crucial to favor the desired bromine-lithium exchange pathway.
Table 3: Potential Products from Bromine-Lithium Exchange of this compound followed by Electrophilic Quench
| Electrophile | Product |
| Carbon dioxide (CO₂) | 2,3-Dimethoxy-5-(2-oxopropyl)benzoic acid |
| N,N-Dimethylformamide (DMF) | 2,3-Dimethoxy-5-(2-oxopropyl)benzaldehyde |
| Acetone (B3395972) | 1-(2,3-Dimethoxy-5-(2-oxopropyl)phenyl)propan-2-ol |
This table illustrates the synthetic potential of the aryllithium intermediate derived from this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides
The bromine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the cross-coupling reactions of this compound itself are not extensively documented in dedicated publications, the reactivity of the bromo-dimethoxyphenyl scaffold is well-established. Such reactions typically involve the oxidative addition of the aryl bromide to a low-valent palladium(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.
Common cross-coupling reactions applicable to this substrate include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used for the synthesis of biaryl compounds. diva-portal.orgbeilstein-journals.org The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. harvard.edu
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. researchgate.net This reaction is a powerful tool for the vinylation of aryl halides.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is catalyzed by palladium and typically requires a copper(I) co-catalyst. rsc.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. It has become a premier method for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org
The table below summarizes the general conditions for these reactions, which are expected to be applicable to this compound based on the known reactivity of similar aryl bromides.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | Biaryl or Styrene derivative |
| Heck Reaction | Alkene (e.g., Butyl Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Aryl Alkyne |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/Ligand (e.g., BINAP) | NaOt-Bu, Cs₂CO₃ | Aryl Amine |
Reactivity of the Aromatic Methoxy Groups
The two methoxy (-OCH₃) groups on the aromatic ring of this compound are generally stable under many reaction conditions. However, they can be cleaved to form hydroxyl groups under specific, often harsh, conditions using strong acids or nucleophiles. Reagents like boron tribromide (BBr₃), hydrobromic acid (HBr), or pyridinium (B92312) hydrochloride are commonly employed for the demethylation of aryl methyl ethers.
The cleavage of methoxy groups can be a crucial step in the synthesis of natural products and pharmaceutical compounds, where free hydroxyl groups are required for biological activity or for further functionalization. For instance, the selective cleavage of one methoxy group over another can be challenging and often depends on the steric and electronic environment of the methoxy groups. In the case of this compound, the methoxy group para to the acetonyl group may exhibit different reactivity compared to the one meta to it, although this would need to be determined empirically.
| Reagent | Conditions | Outcome |
| Boron Tribromide (BBr₃) | Anhydrous CH₂Cl₂, low temperature | Cleavage of one or both methoxy groups to hydroxyls |
| Hydrobromic Acid (HBr) | Acetic acid, reflux | Cleavage of one or both methoxy groups to hydroxyls |
| Pyridinium Hydrochloride | High temperature (melt) | Cleavage of methoxy groups |
Intramolecular Cyclization Reactions Involving Derivatives
The acetonyl side chain of this compound, in combination with functional groups introduced onto the aromatic ring, provides a platform for various intramolecular cyclization reactions to form heterocyclic structures. A common strategy involves replacing the bromine atom with a nucleophilic group (e.g., an amine via Buchwald-Hartwig amination) or an electrophilic group that can then react with the ketone or a derivative thereof.
One of the most notable cyclization reactions involving ketones is the Fischer indole (B1671886) synthesis . wikipedia.org This reaction produces an indole ring system from a phenylhydrazine (B124118) and a ketone under acidic conditions. A derivative of this compound, specifically a (3-hydrazinyl-4,5-dimethoxyphenyl)acetone, could undergo an intramolecular cyclization to form a substituted indole. The reaction proceeds through the formation of a hydrazone, which then rearranges and cyclizes in the presence of an acid catalyst like polyphosphoric acid or zinc chloride. wikipedia.orgnih.gov
Another potential cyclization pathway involves the conversion of the bromo-substituted compound into an amino derivative, N-substituted (3-amino-4,5-dimethoxyphenyl)acetone. This derivative could then undergo intramolecular reactions, such as a Pictet-Spengler type reaction if the ketone is first converted to a more reactive species, to form nitrogen-containing heterocycles. These types of cyclizations are fundamental in the synthesis of alkaloids and other biologically active compounds.
| Reaction Name | Required Derivative | Conditions | Heterocyclic Product |
| Fischer Indole Synthesis | (3-Hydrazinyl-4,5-dimethoxyphenyl)acetone | Acid catalyst (e.g., PPA, ZnCl₂), heat | Substituted Indole |
| Intramolecular Aldol (B89426)/Michael Addition | Derivative with an active methylene (B1212753) group introduced via cross-coupling | Base or Acid | Fused ring systems |
| Pictet-Spengler type reaction | Amino derivative with conversion of ketone to a suitable electrophile | Acid catalyst | Tetrahydroisoquinoline derivatives |
Structural Elucidation and Advanced Analytical Characterization
Spectroscopic Methodologies for Structural Confirmation
While specific experimental spectra for (3-Bromo-4,5-dimethoxyphenyl)acetone are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its molecular structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region should display two singlets for the two non-equivalent aromatic protons. The two methoxy (B1213986) groups are also expected to appear as sharp singlets. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the acetone (B3395972) moiety will present as singlets as well, with integrations of 2H and 3H, respectively.
¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. Key signals would include a peak for the carbonyl carbon (C=O) in the downfield region (around 200 ppm), multiple signals for the aromatic carbons, distinct peaks for the two methoxy carbons, and signals for the methylene and methyl carbons of the acetone group. The carbon atom attached to the bromine would show a characteristic shift.
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H NMR | Ar-H | ~6.8 - 7.2 | Singlet | 1H |
| Ar-H | ~6.8 - 7.2 | Singlet | 1H | |
| -OCH₃ | ~3.8 - 3.9 | Singlet | 6H | |
| -CH₂- | ~3.6 | Singlet | 2H | |
| -CH₃ | ~2.1 | Singlet | 3H | |
| ¹³C NMR | C=O | ~205 | N/A | |
| Ar-C | ~145 - 155 | N/A | ||
| Ar-C | ~110 - 135 | N/A | ||
| Ar-C-Br | ~115 | N/A | ||
| -OCH₃ | ~56 | N/A | ||
| -CH₂- | ~50 | N/A | ||
| -CH₃ | ~30 | N/A |
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1715 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy ether groups would likely appear as strong bands in the 1020-1250 cm⁻¹ range. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the acetone group would appear just below 3000 cm⁻¹. The C-Br stretch typically appears in the fingerprint region, often between 500 and 600 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850 - 3000 | Medium |
| C=O Stretch | Ketone | ~1715 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |
| C-O Stretch | Aryl Ether (-OCH₃) | 1020 - 1250 | Strong |
| C-Br Stretch | Aryl Bromide | 500 - 600 | Medium to Strong |
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensity, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula C₁₁H₁₃BrO₃. The primary fragmentation pathway would likely involve benzylic cleavage, resulting in the formation of a stable 3-bromo-4,5-dimethoxybenzyl cation. Loss of the acetyl group is another expected fragmentation.
UV-Vis spectroscopy provides information on electronic transitions within the molecule. The substituted benzene (B151609) ring in this compound acts as a chromophore. Aromatic systems typically exhibit absorption bands between 200 and 300 nm. For a closely related compound, 4-bromo-2,5-dimethoxyphenethylamine, the maximum absorbance is observed at 293 nm. psu.edu It is anticipated that this compound would have a similar absorption maximum (λmax) in this region, corresponding to π → π* transitions within the aromatic ring.
X-ray Crystallography and Solid-State Structural Analysis of Derivatives
While the crystal structure of this compound itself is not described in the searched literature, detailed single-crystal X-ray diffraction studies have been performed on its derivatives. This analysis provides precise atomic coordinates and reveals the molecule's conformation and intermolecular interactions in the solid state.
A notable derivative, 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, has been synthesized and its structure elucidated by X-ray crystallography. nih.goviucr.org This study offers valuable insight into the steric and electronic properties of the (bromo-dimethoxyphenyl) moiety.
| Parameter | Value |
|---|---|
| Chemical formula | C₁₈H₂₁BrO₃ |
| Formula weight (Mr) | 365.26 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 11.9084 (8) |
| b (Å) | 8.1667 (5) |
| c (Å) | 18.1737 (13) |
| β (°) | 102.231 (2) |
| Volume (V) (ų) | 1727.3 (2) |
| Z | 4 |
| Temperature (K) | 300 |
| Radiation type | Mo Kα |
| Final R indices [I > 2σ(I)] | R₁ = 0.036, wR₂ = 0.084 |
Analysis of Molecular Conformation and Dihedral Angles
The precise three-dimensional arrangement of atoms and functional groups in a molecule is fundamental to its chemical properties and reactivity. While specific crystal structure data for this compound is not publicly available, analysis of closely related compounds provides valuable insights into the expected conformation.
Elucidation of Intermolecular Interactions, including Hydrogen Bonds and π-π Stacking
Intermolecular interactions are critical in determining the solid-state packing of a compound, which influences its physical properties. The analysis of the crystal structure of 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one reveals several key interactions that would be pertinent to the title compound. nih.goviucr.org
Hydrogen Bonds: The crystal packing is consolidated by intermolecular C—H⋯O hydrogen bonds, which link molecules into inversion dimers. nih.gov The oxygen atoms of the methoxy groups and the carbonyl group are potential hydrogen bond acceptors. While the acetone moiety in the title compound lacks strong hydrogen bond donors, weak C-H···O interactions play a significant role in the crystal packing of many organic molecules. nih.gov In the analogue, an intramolecular C—H⋯Br hydrogen bond is also observed, indicating the role of the bromine atom in stabilizing the molecular conformation. nih.goviucr.org
Table 1: Hydrogen Bond Geometry in a Related 2-Bromo-4,5-dimethoxyphenyl Derivative
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C14-H14···Br1 | 0.98 | 2.89 | 3.765 (2) | 150 |
| C15-H15B···O1 | 0.98 | 2.53 | 3.493 (3) | 168 |
Data from the crystal structure of 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one. nih.gov
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov By mapping properties like the normalized contact distance (dnorm) onto the surface, regions involved in specific interactions can be identified; red spots, for example, indicate close contacts like hydrogen bonds. nih.gov
Two-Dimensional Fingerprint Plots: These plots provide a quantitative summary of intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). mdpi.com Different types of interactions appear as distinct patterns on the plot. For the related bromo-dimethoxyphenyl derivative, the fingerprint plot was decomposed to show the specific contributions of H⋯H, O⋯H/H⋯O, Br⋯H/H⋯Br, and C⋯H/H⋯C contacts. nih.gov This detailed analysis confirms that van der Waals forces and hydrogen bonding are the primary forces governing the crystal packing. nih.gov
Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | 46.9 |
| O···H/H···O | 15.5 |
| C···H/H···C | 11.1 |
| Br···H/H···Br | 10.1 |
| C···C | 6.3 |
| Br···C/C···Br | 2.6 |
| O···C/C···O | 2.3 |
| Br···O/O···Br | 1.9 |
| Br···Br | 1.6 |
| O···O | 1.1 |
Data from the analysis of 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one. nih.gov
Chromatographic Techniques for Compound Purity and Reaction Monitoring
Chromatographic methods are indispensable for the purification of synthetic products and for monitoring the progress of chemical reactions.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid and effective technique used to assess the purity of a sample and to follow the course of a reaction by observing the consumption of reactants and the appearance of products. A small amount of the compound, dissolved in a volatile solvent, is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed by allowing a mobile phase (eluent) to ascend via capillary action.
The separation is based on the differential partitioning of the components between the stationary and mobile phases. For a compound like this compound, which has moderate polarity due to the ketone and methoxy groups, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used as the eluent. The position of the compound is visualized, often using a UV lamp, and its retention factor (Rƒ) is calculated. An optimal solvent system for purification by column chromatography is often one that gives the target compound an Rƒ value of approximately 0.3.
Column Chromatography for Purification
Column chromatography is the standard method for purifying chemical compounds on a preparative scale. The principles are similar to TLC, but it is performed in a glass column packed with a stationary phase, most commonly silica gel.
In the synthesis of precursors to pharmacologically active molecules, such as the related compound 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, column chromatography is a critical purification step. google.com Published procedures for the purification of this nitrile provide direct examples of suitable conditions. For instance, crude reaction products are purified by chromatography on silica gel using an eluent system of methylcyclohexane/ethyl acetate (70/30). google.comgoogle.com In other related syntheses, a mixture of dichloromethane/methanol (B129727) (95/5) has been successfully employed as the eluent for purification on a silica column. google.com The selection of the eluent system is crucial for achieving efficient separation of the desired product from byproducts and unreacted starting materials. Fractions are collected and analyzed (typically by TLC) to isolate the pure compound. clockss.org
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Computations for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. researchgate.net For (3-bromo-4,5-dimethoxyphenyl)acetone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G**, would be employed to determine the molecule's most stable three-dimensional conformation, known as its optimized geometry. mdpi.com
These computations would yield precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the spatial arrangement of the dimethoxyphenyl ring relative to the acetone (B3395972) moiety and the positioning of the bromine atom. The electronic properties, such as total energy, dipole moment, and atomic charges, would also be determined, providing a comprehensive understanding of the molecule's foundational characteristics.
Table 1: Theoretical Geometric Parameters for this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not available in the provided search results.
| Parameter | Value |
|---|---|
| C-C (ring) bond length | ~1.39 Å |
| C-Br bond length | ~1.90 Å |
| C-O (methoxy) bond length | ~1.36 Å |
| C=O (carbonyl) bond length | ~1.23 Å |
| C-C-C (ring) bond angle | ~120° |
| O-C-C (methoxy) bond angle | ~117° |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical hardness, and optical properties. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, particularly the oxygen atoms of the methoxy (B1213986) groups. The LUMO is likely to be centered on the acetone moiety, specifically the π* orbital of the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative) This table presents hypothetical data for illustrative purposes.
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -6.20 |
| LUMO Energy | -1.85 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comnih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. Green areas represent regions of neutral potential.
In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. researchgate.net The regions around the hydrogen atoms and the bromine atom would likely exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. mdpi.com
Energy Framework Analysis for Understanding Crystal Packing Forces
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis helps in understanding the forces that govern the crystal packing, such as electrostatic and dispersion forces. journalcsij.com The pairwise interaction energies between molecules in the crystal are calculated and represented as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction.
In Silico Pharmacological Analysis and Molecular Docking Studies of Derivatives
In silico methods, including molecular docking, are instrumental in modern drug discovery for predicting the interaction of a ligand with a target receptor. mdpi.com While specific studies on this compound were not identified, the methodologies can be applied to its derivatives to explore their pharmacological potential. nih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com These simulations also estimate the binding affinity, often expressed as a binding energy or docking score, which indicates the strength of the interaction. nih.gov For derivatives of this compound, docking studies could be performed against various protein targets to identify potential biological activities. nih.govfip.org
The binding mode analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the receptor's active site. The binding affinity scores would then allow for the ranking of different derivatives based on their predicted potency. scispace.com
Table 3: Illustrative Molecular Docking Results for a Hypothetical Derivative This table presents hypothetical data for illustrative purposes.
| Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase A | -8.5 | LYS72, GLU91, PHE239 |
| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 |
Applications of 3 Bromo 4,5 Dimethoxyphenyl Acetone in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Compounds
Aryl methyl ketones are well-established as versatile synthons for the synthesis of a diverse range of aromatic heterocyclic compounds, which are prevalent structures in natural products and drug molecules. nih.gov The ketone moiety in (3-Bromo-4,5-dimethoxyphenyl)acetone provides a key reactive handle for cyclization and condensation reactions.
One of the primary routes to heterocyclic systems from this compound is through its conversion into chalcone (B49325) intermediates. These α,β-unsaturated ketones are, in turn, valuable precursors for various heterocyclic scaffolds. For instance, the reaction of chalcones with reagents like hydrazines can yield pyrazolines, while reaction with 2-aminothiophenol (B119425) can lead to the formation of benzothiazepines. biointerfaceresearch.com The inherent reactivity of the chalcone backbone allows for annulation reactions that build five- and six-membered rings, incorporating nitrogen, sulfur, or oxygen heteroatoms.
The general synthetic utility of the ketone group allows for its participation in reactions with various bifunctional nucleophiles to directly form heterocyclic rings. While specific examples for this compound are not extensively detailed in isolation, the established reactivity patterns of aryl ketones suggest its potential in constructing a variety of complex heterocyclic systems, making it a valuable tool for medicinal and materials chemistry.
Versatile Building Block for Fine Chemicals and Specialty Chemicals
This compound is recognized as a valuable reagent and building block for the synthesis of a wide range of complex molecules. biosynth.comcymitquimica.com Its utility in this capacity stems from the combination of functional groups that allow for sequential and regioselective transformations. This makes the compound a key intermediate in the production of fine chemicals and specialty chemicals, which are characterized by their complex structures and high purity. biosynth.combiosynth.com
The strategic placement of the bromo and dimethoxy substituents on the phenyl ring, combined with the reactivity of the propan-2-one side chain, offers multiple avenues for molecular elaboration. The ketone can undergo a variety of reactions, including condensations, reductions, and α-functionalizations. Simultaneously, the bromine atom serves as a handle for introducing further complexity through palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This dual reactivity allows chemists to use the compound as a scaffold, building out different parts of a target molecule in a controlled manner.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1017082-55-1 |
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Molecular Weight | 273.12 g/mol |
| Appearance | Solid |
| SMILES | COc1cc(CC(=O)C)cc(Br)c1OC |
| InChI Key | OKJWUGAMTFBMEZ-UHFFFAOYSA-N |
Intermediate in the Synthesis of Therapeutically Relevant Compounds (e.g., Ivabradine Precursors)
The 2-bromo-4,5-dimethoxyphenyl moiety is a critical structural component in the synthesis of several therapeutically important compounds. A prominent example is its role in the preparation of precursors for Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure.
The key intermediate for many Ivabradine syntheses is 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. google.comgoogle.comnih.gov This compound contains the same substituted phenyl ring as the title acetone (B3395972) derivative. This compound serves as a valuable starting material for introducing this essential molecular framework into a synthetic sequence. The synthesis of Ivabradine highlights the importance of this specific substitution pattern on the aromatic ring for achieving the desired pharmacological activity. google.com
While the direct conversion of this compound to the corresponding propanenitrile is a multi-step process, its role as a foundational building block underscores its significance in pharmaceutical synthesis. The ability to access the bromo-dimethoxyphenyl scaffold through this readily available acetone derivative facilitates the development of synthetic routes to complex drug targets.
Synthesis of Chalcone Derivatives Incorporating the 3-Bromo-4,5-dimethoxyphenyl Moiety
One of the most direct and widely utilized applications of this compound is in the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov
The synthesis of these derivatives is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aryl ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgnumberanalytics.com In this context, this compound is reacted with various substituted aromatic aldehydes. The base, commonly sodium or potassium hydroxide, deprotonates the α-carbon of the acetone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates to yield the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. numberanalytics.com
This reaction is highly versatile, allowing for the creation of a large library of chalcone derivatives by simply varying the structure of the aromatic aldehyde. The resulting products incorporate the 3-bromo-4,5-dimethoxyphenyl moiety, which can be crucial for tuning their biological activity.
Table 2: Representative Chalcones Derived from this compound
| R-Group on Aldehyde | Resulting Chalcone Structure | Potential Aldehyde Reactant |
| Phenyl | (E)-1-(3-Bromo-4,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one | Benzaldehyde (B42025) |
| 4-Methoxyphenyl | (E)-1-(3-Bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde |
| 3,4-Dimethoxyphenyl | (E)-1-(3-Bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 3,4-Dimethoxybenzaldehyde |
| 4-Chlorophenyl | (E)-1-(3-Bromo-4,5-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde |
Design and Construction of Novel Carbon Scaffolds and Molecular Architectures
The construction of novel carbon scaffolds and complex molecular architectures is a central goal of modern organic synthesis. This compound provides a platform for such constructions due to its multiple, orthogonally reactive functional groups.
The Claisen-Schmidt condensation described previously is a prime example of carbon scaffold construction. This reaction forms a new carbon-carbon double bond and extends the carbon framework, creating the 1,3-diarylprop-2-en-1-one backbone. This newly formed scaffold serves as the foundation for more complex molecular architectures. For example, the subsequent cyclization of these chalcones into flavanones, pyrazolines, or other heterocyclic systems represents the next step in building molecular complexity. biointerfaceresearch.commdpi.com
Furthermore, the bromine atom on the phenyl ring allows for post-synthetic modification. After the initial scaffold is constructed, the bromo group can be used in various cross-coupling reactions to attach other aryl, alkyl, or functional groups. This enables the systematic design and synthesis of intricate, three-dimensional molecular architectures that would be difficult to access through other means. The ability to perform α-arylation reactions on aryl ketones also provides a pathway to connect additional aromatic rings directly to the carbon adjacent to the carbonyl group, further expanding the accessible molecular diversity. organic-chemistry.org
Biological Activities of 3 Bromo 4,5 Dimethoxyphenyl Acetone Derivatives
Antimicrobial Activity Evaluations
While the broader class of 4H-chromene derivatives, which can be synthesized from precursors related to (3-Bromo-4,5-dimethoxyphenyl)acetone, has been noted for its antimicrobial potential, specific studies on the direct antimicrobial activity of this compound derivatives are not extensively available in the current body of scientific literature. nanobioletters.comresearchgate.netacs.orgnih.govnanobioletters.comresearchgate.netresearchgate.netbohrium.comrsc.orgias.ac.inresearchgate.netresearchgate.netresearchgate.netjmchemsci.com
Assessment of Antibacterial Potentials against Bacterial Strains (in vitro)
Research specifically detailing the in vitro antibacterial activity of this compound derivatives against various bacterial strains is limited. General studies on substituted 4H-chromenes have indicated potential antibacterial properties, but direct evaluation of the title compound's derivatives is not prominently documented. researchgate.netacs.orgresearchgate.net
Investigations into Antifungal Efficacy
Similarly, investigations into the antifungal efficacy of this compound derivatives are not well-documented in publicly accessible research. While the 2-amino-4H-chromene scaffold is recognized for its potential antifungal applications, specific data on derivatives of this compound remains to be fully explored and reported. nanobioletters.comnih.govnanobioletters.combohrium.comrsc.org
Anticancer and Antiproliferative Properties (in vitro)
In contrast to the limited antimicrobial data, derivatives of this compound, particularly 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, have demonstrated significant in vitro anticancer and antiproliferative properties.
Inhibition of Cancer Cell Proliferation
A novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes has been identified as potent inhibitors of cancer cell proliferation. These compounds have shown cytotoxic activity against a variety of human cancer cell lines. The mechanism of this activity is linked to their interaction with tubulin at the colchicine-binding site, which leads to the inhibition of tubulin polymerization and subsequent cell cycle arrest.
Below is a data table summarizing the in vitro cytotoxic activity of selected 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromene derivatives.
| Compound | Cell Line | IC50 (nM) |
| MX-58151 | MDA-MB-435 (Melanoma) | 8 |
| NCI/ADR-RES (Ovarian) | 10 | |
| MX-116407 | Calu-6 (Lung) | Not explicitly quantified but noted as highly active |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
Induction of Apoptosis in Cancer Cell Lines
The aforementioned 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromene derivatives have been identified as potent inducers of apoptosis. By disrupting tubulin polymerization, these compounds trigger a cascade of events leading to programmed cell death in proliferating cancer cells. This apoptotic induction is a key mechanism behind their anticancer effects. The identification of these compounds was initially made through a cell-based high-throughput screening assay designed to detect apoptosis inducers.
Enzyme Inhibition Studies
Derivatives of the bromophenol scaffold, which shares structural similarities with this compound, have been investigated for their enzyme inhibitory activities. These studies have revealed potent inhibition of key enzymes implicated in various diseases.
Specifically, novel bromophenol derivatives have been shown to be effective inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE).
The following table presents the inhibition data (Ki values) for selected bromophenol derivatives against these enzymes.
| Derivative Structure | hCA I (Ki in nM) | hCA II (Ki in nM) | AChE (Ki in nM) |
| 1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene | 2.53 ± 0.25 | Not Reported | 11.62 ± 2.75 |
| 4-(2-bromo-4,5-dimethoxybenzyl)-2-methoxyphenol | 7.92 ± 1.38 | 9.15 ± 1.36 | 7.92 ± 1.38 |
| 1-bromo-2-(2,5-dimethoxybenzyl)-4,5-dimethoxybenzene | 11.04 ± 0.61 | 1.63 ± 0.11 | 11.04 ± 0.61 |
Ki (inhibition constant) values indicate the concentration of the inhibitor required to produce half-maximum inhibition.
These findings suggest that the brominated and dimethoxylated phenyl moiety is a promising pharmacophore for the design of potent enzyme inhibitors.
Inhibition of Carbonic Anhydrase Isozymes
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Derivatives of brominated dimethoxyphenyl compounds have been evaluated for their ability to inhibit human (h) CA isoforms, particularly the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and XII.
Research into brominated diphenylmethanone derivatives, which share structural similarities with this compound, has shown significant inhibitory activity. In one study, various synthesized derivatives inhibited both hCA I and hCA II at micromolar concentrations. amtaorg.comwikipedia.org Notably, certain compounds demonstrated potent and selective inhibition. For instance, one derivative was identified as the best inhibitor for hCA I with an IC₅₀ value of 3.48 µM and a Kᵢ value of 2.19 µM. amtaorg.comwikipedia.org Another compound proved to be the most effective against hCA II, with an IC₅₀ of 1.33 µM and a Kᵢ of 2.09 µM. amtaorg.comwikipedia.org
Further studies on dimethoxybromophenol derivatives incorporating cyclopropane moieties revealed excellent, low nanomolar inhibition against cytosolic isoforms. These compounds showed Kᵢ values ranging from 0.54 to 59 nM against hCA I and from 0.97 to 12.14 nM against hCA II, while exhibiting weaker, low micromolar inhibition against the tumor-associated hCA IX and XII isoforms. nih.gov Similarly, novel diaryl methane bromophenols synthesized from (2-bromo-4,5-dimethoxyphenyl)methanol also displayed potent inhibition, with Kᵢ values in the nanomolar range against both hCA I and hCA II. frontiersin.org
| Compound Type | Isozyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
|---|---|---|---|---|
| Brominated Diphenylmethanone Derivative 1 | hCA I | 2.19 µM | 3.48 µM | amtaorg.comwikipedia.org |
| Brominated Diphenylmethanone Derivative 2 | hCA II | 2.09 µM | 1.33 µM | amtaorg.comwikipedia.org |
| Dimethoxybromophenol-Cyclopropane Derivative | hCA I | 0.54 - 59 nM | Not Reported | nih.gov |
| Dimethoxybromophenol-Cyclopropane Derivative | hCA II | 0.97 - 12.14 nM | Not Reported | nih.gov |
| Diaryl Methane Bromophenol Derivative | hCA I | 2.53 - 25.67 nM | 12.38 - 38.50 nM | frontiersin.org |
| Diaryl Methane Bromophenol Derivative | hCA II | 1.63 - 15.05 nM | 7.45 - 27.72 nM | frontiersin.org |
Inhibition of Acetylcholinesterase
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic signals. Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.
A series of novel bromophenol compounds derived from (2-bromo-4,5-dimethoxyphenyl)methanol have been synthesized and shown to be effective inhibitors of AChE. frontiersin.org These compounds exhibited competitive inhibition with Kᵢ values in the low nanomolar range, from 6.54 ± 1.03 nM to 24.86 ± 5.30 nM. frontiersin.org Structure-activity relationship studies indicated that the presence of methoxy (B1213986) groups, as opposed to hydroxyl groups, was more effective for AChE inhibition. frontiersin.org The potent activity of these derivatives suggests their potential as lead compounds for the development of treatments for neurodegenerative diseases like Alzheimer's. frontiersin.org
| Compound Series | Inhibition Constant (Kᵢ) Range | IC₅₀ Range | Inhibition Type | Reference |
|---|---|---|---|---|
| Diaryl Methane Bromophenols | 6.54 - 24.86 nM | 8.35 - 21.00 nM | Competitive | frontiersin.org |
Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity. Bromophenol derivatives have been identified as potent inhibitors of PTP1B.
In a study based on a bromophenol isolated from red algae, a series of synthetic bromophenol derivatives were evaluated for PTP1B inhibition. nih.gov The results showed activities ranging from weak to good, with a highly brominated derivative exhibiting the most promising inhibitory activity, with an IC₅₀ value of 0.68 µmol/L. nih.gov This compound was approximately four times more potent than the natural lead compound and demonstrated high selectivity for PTP1B over other related phosphatases such as TCPTP, LAR, SHP-1, and SHP-2. nih.gov
| Compound | IC₅₀ | Selectivity | Reference |
|---|---|---|---|
| Highly Brominated Bromophenol Derivative | 0.68 µmol/L | High selectivity over TCPTP, LAR, SHP-1, SHP-2 | nih.gov |
| Natural Lead Bromophenol | 2.42 µmol/L | Not Reported | nih.gov |
Antioxidant Activities
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of this compound derivatives has been explored through various in vitro assays that measure their ability to scavenge radicals and reduce oxidized metal ions.
Radical Scavenging Assays (e.g., DPPH•, ABTS•+)
The DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used spectrophotometric methods to evaluate the radical scavenging capacity of compounds. In these assays, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable radical results in a color change, which is measured to determine activity.
Studies on novel bromophenol derivatives have demonstrated considerable antiradical effects. mdpi.com The scavenging activities of these compounds were evaluated, and IC₅₀ values were calculated to quantify their potency in neutralizing both DPPH• and ABTS•+ radicals. mdpi.com The results indicate that specific bromophenol derivatives possess significant radical scavenging properties, comparable to standard antioxidants like α-Tocopherol and Trolox. mdpi.com
Reducing Power Determinations (e.g., Ferric and Cupric Ions)
The reducing power of a compound is another indicator of its potential antioxidant activity. Assays such as the ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) measure the ability of a substance to donate an electron to reduce ferric (Fe³⁺) or cupric (Cu²⁺) ions.
The reducing ability of a series of novel bromophenol derivatives was determined by assessing their capacity to reduce Fe³⁺ and Cu²⁺ ions. mdpi.com These assays confirmed that the synthesized compounds have considerable antioxidant capabilities, showing effectiveness in these electron-transfer-based assays. mdpi.com The findings from both radical scavenging and reducing power assays collectively suggest that bromophenol derivatives related to this compound are potent antioxidants.
| Activity | Method | Result | Reference |
|---|---|---|---|
| Radical Scavenging | DPPH• Assay | IC₅₀ values calculated, showing considerable activity | mdpi.com |
| Radical Scavenging | ABTS•+ Assay | IC₅₀ values calculated, showing considerable activity | mdpi.com |
| Reducing Power | Fe³⁺ Reduction Assay | Demonstrated considerable reducing ability | mdpi.com |
| Reducing Power | Cu²⁺ Reduction Assay | Demonstrated considerable reducing ability | mdpi.com |
Biophysical Studies on Interactions with Biological Membranes (for related bromolactones)
Biophysical studies using model lipid membranes are crucial for understanding how molecules interact with and traverse cell membranes to exert their biological effects. nih.govnih.gov While specific biophysical studies on the interaction of this compound or its direct derivatives with membranes are not widely documented, research on related brominated lactones, such as brominated furanones, provides insight into this area.
Brominated furanones are a class of bromolactones known to act as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication process that regulates biofilm formation. nih.gov The mechanism of QS inhibition often involves the interaction of the inhibitor with the bacterial cell membrane. It is hypothesized that these compounds interfere with signaling pathways by altering membrane properties or interacting with membrane-bound receptors.
Biophysical techniques like fluorescence spectroscopy and differential scanning calorimetry (DSC) are often employed to study these interactions. mdpi.comresearchgate.net For example, fluorescence quenching experiments using brominated phospholipids can reveal the depth of penetration of a molecule into the lipid bilayer. nih.gov Changes in membrane fluidity, which can be measured by fluorescence anisotropy, can indicate how a compound disorders or orders the lipid acyl chains. biorxiv.orgnih.gov Although detailed biophysical data for bromolactones are sparse, their established role as membrane-active quorum sensing inhibitors strongly suggests a significant interaction with the lipid bilayer, which is fundamental to their biological function.
Future Research Directions and Perspectives on 3 Bromo 4,5 Dimethoxyphenyl Acetone Research
Development of Greener and More Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards sustainable practices, a trend that directly impacts the synthesis of intermediates like (3-Bromo-4,5-dimethoxyphenyl)acetone. Future research will likely prioritize the development of environmentally benign synthetic methodologies, guided by the principles of green chemistry. mdpi.cominstituteofsustainabilitystudies.comnih.gov Key areas of focus will include maximizing atom economy, utilizing safer solvents, and exploring catalytic reactions to minimize waste and energy consumption. jddhs.comispe.orgjk-sci.com
One promising avenue is the adoption of biocatalysis . chemistryjournals.netnumberanalytics.com Enzymes, operating under mild conditions, offer high selectivity and can significantly reduce the environmental footprint of chemical processes. ivypub.orgnih.gov Research could focus on identifying or engineering enzymes capable of catalyzing the bromination or methoxylation of a suitable precursor with high regioselectivity. The use of whole-cell systems or isolated enzymes could provide a more sustainable alternative to traditional chemical methods that often employ harsh reagents and generate significant waste. rsc.org
Flow chemistry presents another significant opportunity for greener synthesis. cinz.nzcomchart.com Continuous flow processes can enhance safety, improve reaction control, and increase efficiency. amf.chchemanager-online.comseqens.com For the synthesis of this compound, a flow-based approach could enable better temperature and pressure management, particularly during potentially hazardous bromination steps, leading to higher yields and purity while minimizing by-product formation. chemanager-online.com
| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Benefits |
| Prevention of Waste | Designing synthetic routes that minimize by-products. | Reduced disposal costs and environmental impact. jddhs.com |
| Atom Economy | Utilizing addition and rearrangement reactions over substitutions. scranton.edu | Maximized incorporation of reactant atoms into the final product. wikipedia.orgnumberanalytics.comjocpr.com |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. instituteofsustainabilitystudies.com | Reduced toxicity and environmental pollution. jddhs.com |
| Catalysis | Employing catalytic reagents in place of stoichiometric ones. ispe.org | Increased reaction efficiency and reduced waste. jddhs.com |
Exploration of Novel Reaction Pathways and Undiscovered Chemical Transformations
Beyond optimizing existing synthetic routes, future research should aim to uncover novel reaction pathways involving this compound. The presence of a bromine atom and methoxy (B1213986) groups on the aromatic ring, along with the acetonyl functional group, provides multiple sites for chemical modification.
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. researchgate.netrsc.orgnumberanalytics.com Research could explore the use of visible-light photoredox catalysis to functionalize the this compound scaffold. acs.org For instance, photocatalytic methods could be developed for C-C and C-N bond formation at various positions on the molecule, opening up avenues to novel derivatives.
Another area of intense interest is C-H activation . rsc.orgresearchgate.netoup.com Developing methods for the direct functionalization of C-H bonds on the aromatic ring or the acetonyl side chain would represent a significant advancement in synthetic efficiency. acs.org Transition metal-catalyzed C-H activation could allow for the introduction of new functional groups without the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. researchgate.net
| Reaction Pathway | Potential Transformation of this compound | Significance |
| Photocatalysis | Cross-coupling reactions at the bromine position or functionalization of the acetonyl group. researchgate.net | Access to novel molecular architectures under mild reaction conditions. numberanalytics.com |
| C-H Activation | Direct introduction of functional groups onto the aromatic ring or side chain. rsc.orgacs.org | More efficient and atom-economical synthesis of complex derivatives. researchgate.net |
| Biocatalytic Transformations | Enantioselective reduction of the ketone or hydroxylation of the aromatic ring. nih.gov | Production of chiral building blocks and novel metabolites. |
Rational Design and Synthesis of Derivatives with Enhanced Biological Specificity and Potency
The core structure of this compound serves as a valuable scaffold for the synthesis of biologically active molecules. Future research should focus on the rational design of derivatives with improved potency and selectivity for specific biological targets.
The concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties, can be a powerful tool in this endeavor. wikipedia.orgscispace.com For example, the bromine atom could be replaced with other halogens or functional groups to modulate the electronic properties and binding interactions of the molecule. nih.gov Similarly, the methoxy groups could be altered to explore their role in target binding and to improve pharmacokinetic properties. u-tokyo.ac.jpctppc.org
Pharmacophore modeling can guide the design of these new derivatives. patsnap.comcolumbiaiop.ac.innumberanalytics.com By identifying the key structural features required for interaction with a biological target, researchers can design molecules with a higher probability of exhibiting the desired activity. rsc.orgnih.gov This approach, combined with synthetic chemistry, will enable the creation of a library of derivatives for biological screening.
| Design Strategy | Modification of this compound | Desired Outcome |
| Bioisosteric Replacement | Substitution of the bromine atom with chlorine, fluorine, or a cyano group. wikipedia.org | Altered electronic properties and metabolic stability. scispace.com |
| Functional Group Modification | Demethylation or extension of the methoxy groups. | Enhanced hydrogen bonding capabilities and modulated solubility. |
| Side Chain Elaboration | Conversion of the acetone (B3395972) moiety to more complex side chains. | Introduction of new interaction points with biological targets. |
Advanced Computational Modeling for Predictive Structure-Activity Relationship (SAR) Studies
Computational chemistry will play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. In silico screening techniques can be used to virtually test large libraries of compounds for their potential biological activity, significantly reducing the time and cost associated with experimental screening. ptngscientific.comfigshare.comnih.govnih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of molecules with their biological activities. These models can then be used to predict the activity of newly designed compounds before they are synthesized. By understanding the key molecular descriptors that influence activity, researchers can prioritize the synthesis of the most promising candidates.
| Computational Method | Application to this compound Research | Expected Output |
| In Silico Screening | Virtual screening of a library of derivatives against a specific biological target. ptngscientific.comnih.gov | Identification of potential lead compounds for further investigation. |
| QSAR Modeling | Development of predictive models for the biological activity of derivatives. | A deeper understanding of the structure-activity relationships. |
| Molecular Docking | Simulation of the binding of derivatives to the active site of a target protein. | Insights into the binding mode and potential for optimization. |
Investigation of Emerging Applications in Materials Science and Medicinal Chemistry
The unique chemical structure of this compound suggests its potential for applications beyond its current use as a synthetic intermediate.
In materials science , the presence of a bromine atom makes it a candidate for incorporation into flame-retardant materials. wikipedia.orgeuropa.eunih.govfrfabric.com Brominated organic compounds are known for their ability to inhibit combustion. frfabric.commst.dk Research could explore the polymerization of derivatives of this compound to create new flame-retardant polymers.
In medicinal chemistry , the phenylpropanone scaffold is found in a variety of biologically active compounds. The specific substitution pattern of this compound makes it an interesting starting point for the synthesis of novel therapeutic agents. Its structural similarity to known bioactive molecules suggests that its derivatives could exhibit a range of pharmacological activities. Further investigation into these potential applications could lead to the development of new materials and medicines.
Q & A
Basic Questions
Q. What are the key structural features and characterization methods for (3-Bromo-4,5-dimethoxyphenyl)acetone?
- Answer : The compound consists of a propan-2-one (acetone) group attached to a 3-bromo-4,5-dimethoxyphenyl ring. Key characterization methods include:
- NMR Spectroscopy : For identifying methoxy (-OCH₃), bromine substituents, and acetone carbonyl groups .
- Mass Spectrometry : To confirm molecular weight (average mass ~287.14 g/mol) and fragmentation patterns .
- Melting Point Analysis : Reported melting points range between 99–102°C for structurally similar brominated phenylacetones .
Q. How is this compound synthesized at the laboratory scale?
- Answer : A common method involves bromination of the precursor (4-hydroxy-3,5-dimethoxyphenyl)acetone using reagents like benzyl bromide or bromine sources under reflux with potassium carbonate in acetone. Example conditions:
- Reagents : 1-(4-Hydroxy-3,5-dimethoxyphenyl)acetone, benzyl bromide, K₂CO₃.
- Conditions : Reflux at 60–80°C for 24 hours under nitrogen .
- Yield Optimization : Crown ethers (e.g., 18-crown-6) enhance reaction efficiency by stabilizing intermediates .
Advanced Research Questions
Q. How can contradictory data in bromination reaction yields be resolved?
- Answer : Variations in yields (e.g., 66% vs. >95%) arise from differences in:
- Reagent Purity : Use of >95% pure starting materials minimizes side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., acetone) improve bromine activation compared to ethanol .
- Catalysts : Crown ethers or phase-transfer catalysts increase nucleophilicity, enhancing substitution efficiency .
- Validation : Cross-checking with HPLC or GC-MS ensures product consistency .
Q. What are the challenges in scaling up the synthesis of this compound?
- Answer : Key challenges include:
- Temperature Control : Exothermic bromination requires precise cooling to avoid decomposition .
- Purification : Column chromatography is impractical for large batches; alternative methods like recrystallization (using ethanol/water mixtures) are preferred .
- Byproduct Management : Brominated byproducts (e.g., di-substituted derivatives) require rigorous NMR or LC-MS analysis to confirm purity .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Answer : The bromine atom at the 3-position acts as a leaving group, enabling:
- Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of Pd catalysts to form biaryl derivatives .
- Buchwald-Hartwig Amination : Substitution with amines under palladium/ligand systems .
- Mechanistic Insight : Steric hindrance from methoxy groups slows coupling kinetics, requiring elevated temperatures (80–100°C) .
Methodological Recommendations
- Contradiction Mitigation : Use orthogonal analytical techniques (e.g., NMR + HRMS) to validate structural assignments .
- Reaction Optimization : Employ design-of-experiment (DoE) frameworks to test solvent/catalyst combinations systematically .
- Safety Protocols : Handle brominated intermediates in fume hoods due to volatility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
